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Compound of Interest

Compound Name: Potassium phenyltrifluoroborate

Cat. No.: B120242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

potassium phenyltrifluoroborate (K[PhBF₃]), a versatile reagent in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for its identification, characterization,

and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of potassium
phenyltrifluoroborate in solution. The key nuclei for analysis are ¹H, ¹³C, ¹¹B, and ¹⁹F.

¹H NMR Data
The ¹H NMR spectrum of potassium phenyltrifluoroborate is characterized by signals

corresponding to the protons of the phenyl group.

Chemical Shift (δ) ppm Multiplicity Assignment

7.30 - 7.50 m Phenyl-H

6.90 - 7.10 m Phenyl-H
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¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

135.0 Phenyl C (quaternary)

132.5 Phenyl C-H

127.8 Phenyl C-H

125.0 Phenyl C-H (broad, due to B-C coupling)

¹¹B NMR Data
¹¹B NMR is particularly useful for characterizing boron-containing compounds. For potassium
phenyltrifluoroborate, the spectrum typically shows a quartet due to the coupling with the

three fluorine atoms.

Chemical Shift (δ) ppm Multiplicity
Coupling Constant (¹JB-F)
Hz

3.5 - 5.5 q ~45

¹⁹F NMR Data
¹⁹F NMR provides a sensitive probe for the fluorine atoms in the trifluoroborate group.

Chemical Shift (δ) ppm Multiplicity
Coupling Constant (¹JF-B)
Hz

-135 to -145 q ~45

Infrared (IR) Spectroscopy
The IR spectrum of potassium phenyltrifluoroborate, typically recorded as a solid, displays

characteristic absorption bands corresponding to the vibrations of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Medium Aromatic C=C stretch

1480 - 1400 Strong Aromatic C=C stretch

1150 - 950 Very Strong B-F stretch

750 - 700 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry of potassium phenyltrifluoroborate provides information about its

molecular weight and fragmentation pattern. The exact mass of the phenyltrifluoroborate anion

[C₆H₅BF₃]⁻ is 149.0370 g/mol .

m/z Ion

149 [C₆H₅BF₃]⁻

109 [C₆H₅BOH]⁻

93 [C₆H₅O]⁻

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of potassium phenyltrifluoroborate in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆) in an NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (General):

Spectrometer: 300-500 MHz

Temperature: 298 K

¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due

to the lower natural abundance of ¹³C.

¹¹B NMR: A specific boron probe is typically used. The spectral width should be sufficient to

cover the expected chemical shift range for tetracoordinate boron.

¹⁹F NMR: A fluorine probe is used. Proton decoupling is often employed to simplify the

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of potassium phenyltrifluoroborate with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b120242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of the empty sample compartment or a pure KBr pellet should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of potassium phenyltrifluoroborate in a suitable solvent (e.g.,

methanol, acetonitrile).

The solution is then introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Instrument Parameters (Electrospray Ionization - ESI):

Ionization Mode: Negative ion mode is typically used to detect the [C₆H₅BF₃]⁻ anion.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Collision Energy (for fragmentation): Varies depending on the instrument and the desired

degree of fragmentation.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

plausible fragmentation pathway for the phenyltrifluoroborate anion in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of potassium phenyltrifluoroborate.
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Caption: Plausible fragmentation pathway for the phenyltrifluoroborate anion.

To cite this document: BenchChem. [Spectroscopic Profile of Potassium
Phenyltrifluoroborate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120242#spectroscopic-data-of-potassium-
phenyltrifluoroborate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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